molecular formula C19H15FN4S B12128631 3-(2-Fluorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

3-(2-Fluorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12128631
M. Wt: 350.4 g/mol
InChI Key: DAKGULOLOHPIQA-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a naphthylmethylthio group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with naphthylmethylthiol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with triazole derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2-Fluorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine
  • 3-(2-Fluorophenyl)-5-(methylthio)-1,2,4-triazole-4-ylamine
  • 3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Uniqueness

3-(2-Fluorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both the fluorophenyl and naphthylmethylthio groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other triazole derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15FN4S

Molecular Weight

350.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H15FN4S/c20-17-11-4-3-10-16(17)18-22-23-19(24(18)21)25-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12,21H2

InChI Key

DAKGULOLOHPIQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3N)C4=CC=CC=C4F

Origin of Product

United States

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